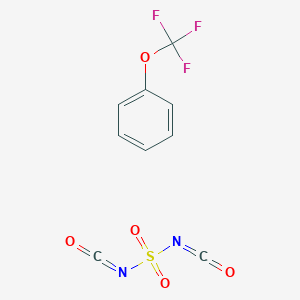
2-(Trifluoromethoxy)benzene sulfonyl isocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethoxy)benzene sulfonyl isocyanate is an organic compound with the molecular formula C8H4F3NO4S. It is known for its unique chemical properties and is widely used in various fields of scientific research and industrial applications. The compound is characterized by the presence of a trifluoromethoxy group attached to a benzene ring, which is further connected to a sulfonyl isocyanate group.
Vorbereitungsmethoden
The synthesis of 2-(Trifluoromethoxy)benzene sulfonyl isocyanate typically involves the reaction of trifluoromethoxybenzene sulfonyl chloride with sodium cyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired isocyanate compound. The general reaction scheme is as follows:
[ \text{C}_8\text{H}_4\text{F}_3\text{SO}_2\text{Cl} + \text{NaNCO} \rightarrow \text{C}_8\text{H}_4\text{F}_3\text{SO}_2\text{NCO} + \text{NaCl} ]
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The compound is typically purified through distillation or recrystallization techniques .
Analyse Chemischer Reaktionen
2-(Trifluoromethoxy)benzene sulfonyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, leading to the formation of adducts.
Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds, which are valuable intermediates in organic synthesis.
Common reagents used in these reactions include amines, alcohols, thiols, and other nucleophiles. The major products formed from these reactions are ureas, carbamates, thiocarbamates, and various heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethoxy)benzene sulfonyl isocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various functionalized compounds. It is particularly useful in the synthesis of ureas, carbamates, and heterocyclic compounds.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is employed in the development of pharmaceuticals, especially in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(Trifluoromethoxy)benzene sulfonyl isocyanate involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and can react with nucleophiles to form stable covalent bonds. This reactivity is exploited in various chemical transformations, including the formation of ureas, carbamates, and thiocarbamates. The trifluoromethoxy group enhances the electrophilicity of the isocyanate group, making it more reactive towards nucleophiles .
Vergleich Mit ähnlichen Verbindungen
2-(Trifluoromethoxy)benzene sulfonyl isocyanate can be compared with other similar compounds, such as:
Phenyl isocyanate: Lacks the trifluoromethoxy group, making it less reactive.
Methyl isocyanate: Smaller and less complex, with different reactivity and applications.
Trifluoromethyl isocyanate: Similar in having a trifluoromethyl group but differs in the position and overall structure.
The presence of the trifluoromethoxy group in this compound imparts unique reactivity and properties, making it a valuable compound in various applications .
Eigenschaften
Molekularformel |
C9H5F3N2O5S |
|---|---|
Molekulargewicht |
310.21 g/mol |
IUPAC-Name |
sulfuryl diisocyanate;trifluoromethoxybenzene |
InChI |
InChI=1S/C7H5F3O.C2N2O4S/c8-7(9,10)11-6-4-2-1-3-5-6;5-1-3-9(7,8)4-2-6/h1-5H; |
InChI-Schlüssel |
XPFHPHAAYGEFIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC(F)(F)F.C(=NS(=O)(=O)N=C=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



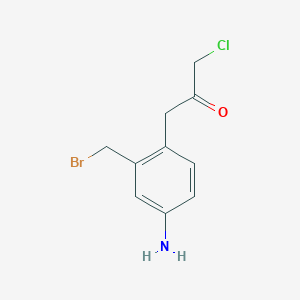
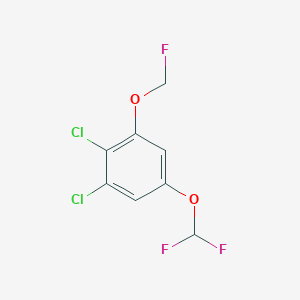

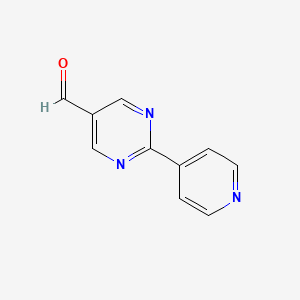

![7-bromo-8-methoxy-3-methyl-1-(4-nitrophenyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B14059116.png)

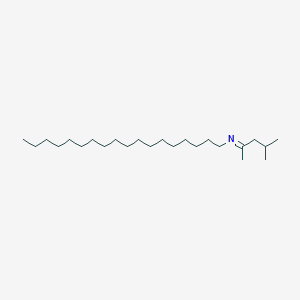
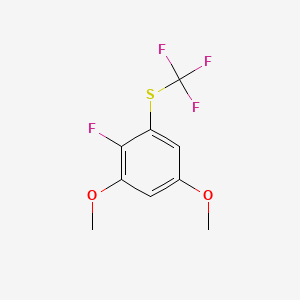
![6,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14059132.png)
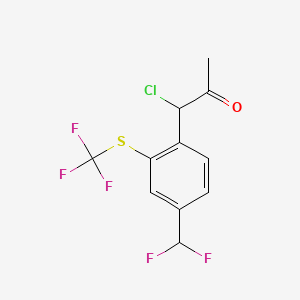

![2-[Benzyl(methyl)amino]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B14059147.png)
